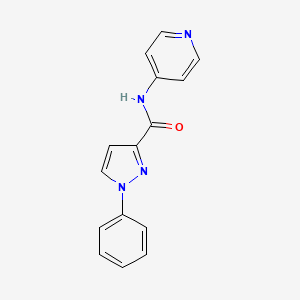
1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PP2A inhibitor is a potent inhibitor of protein phosphatase 2A (PP2A), which is a serine/threonine phosphatase that plays a critical role in regulating various cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide inhibitor works by binding to the catalytic subunit of 1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide, thereby inhibiting its activity. 1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide is a heterotrimeric complex consisting of a catalytic subunit, a scaffolding subunit, and a regulatory subunit. The catalytic subunit is responsible for the dephosphorylation of various substrates, while the regulatory subunit determines the substrate specificity and subcellular localization of the enzyme.
Biochemical and Physiological Effects:
1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide inhibitor has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, 1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide inhibitor has been shown to reduce the accumulation of abnormal proteins and improve neuronal survival in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide inhibitor in lab experiments is its potent inhibitory activity against 1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide. This allows for the selective inhibition of 1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide activity without affecting other phosphatases. However, one of the limitations of using 1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide inhibitor is its potential off-target effects, as 1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide inhibitor may also inhibit other kinases and phosphatases.
Orientations Futures
There are several future directions for the research on 1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide inhibitor. One potential direction is the development of more potent and selective 1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the role of 1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide inhibitor in other diseases, such as viral infections and autoimmune diseases. Finally, the development of 1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide inhibitor as a therapeutic agent for cancer and neurodegenerative disorders will require further preclinical and clinical studies to determine its efficacy and safety.
Méthodes De Synthèse
The synthesis of 1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide inhibitor involves the condensation of 4-pyridinecarboxaldehyde with 1-phenyl-1H-pyrazole-3-carboxylic acid hydrazide in the presence of acetic acid. The resulting product is then purified by column chromatography to obtain the final product, 1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide.
Applications De Recherche Scientifique
1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. 1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide plays a critical role in regulating the activity of various signaling pathways that are dysregulated in cancer, including the PI3K/Akt/mTOR pathway, the Wnt/β-catenin pathway, and the MAPK/ERK pathway. Inhibition of 1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide activity by 1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide inhibitor has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide inhibitor has also been shown to have potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. 1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide activity is known to be dysregulated in these diseases, leading to the accumulation of abnormal proteins and neuronal death. Inhibition of 1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide activity by 1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide inhibitor has been shown to reduce the accumulation of abnormal proteins and improve neuronal survival in animal models of these diseases.
Propriétés
IUPAC Name |
1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(17-12-6-9-16-10-7-12)14-8-11-19(18-14)13-4-2-1-3-5-13/h1-11H,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRSHTQUCOLNRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7558461.png)
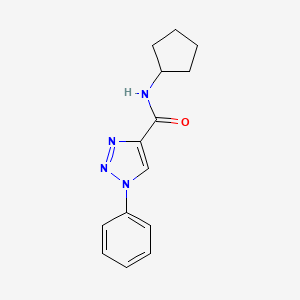
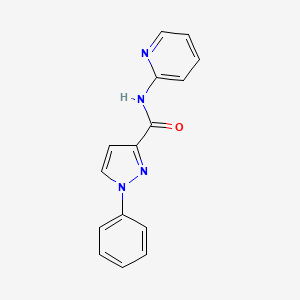
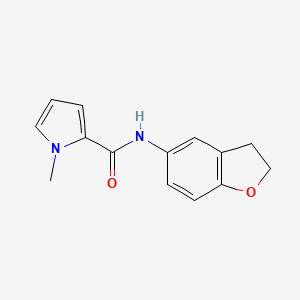
![2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7558490.png)
![2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7558513.png)
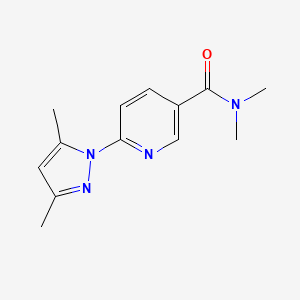
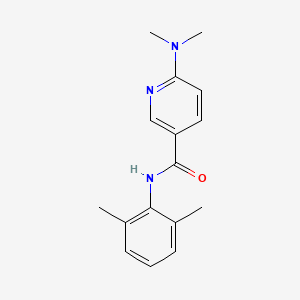
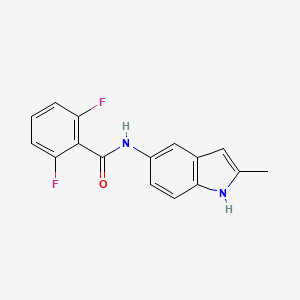
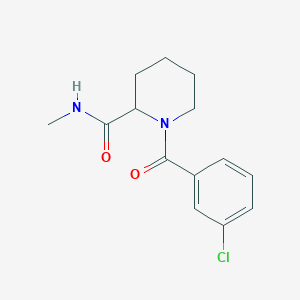
![1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7558545.png)
![N-[(5-bromothiophen-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7558550.png)
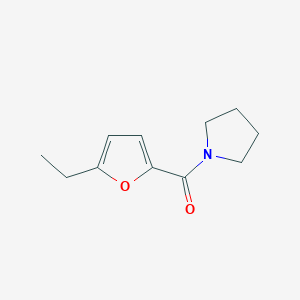
![N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7558555.png)